![molecular formula C46H34N16 B13845657 2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
准备方法
The synthesis of 2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazino[2,3-g]quinoxaline core: This can be achieved through the condensation of appropriate diamines with diketones under acidic conditions.
Introduction of pyridin-2-yl-pyrazol-1-ylmethyl groups: This step involves the reaction of the pyrazino[2,3-g]quinoxaline core with pyridin-2-yl-pyrazole derivatives in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).
化学反应分析
2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The pyridin-2-yl-pyrazol-1-ylmethyl groups can participate in substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and acetonitrile, as well as catalysts such as palladium or platinum complexes.
科学研究应用
2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline has several scientific research applications:
Coordination Chemistry: The compound can act as a ligand, forming stable complexes with various metal ions, which are useful in catalysis and material science.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photonic properties.
Biological Applications: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
作用机制
The mechanism of action of 2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline largely depends on its application. In catalysis, the compound forms complexes with metal ions, which then participate in the catalytic cycle, facilitating various chemical transformations. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar compounds to 2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline include:
2,3,5,6-Tetrakis{[(pyridin-2-yl)sulfanyl]methyl}-pyrazine: This compound features a pyrazine core with pyridin-2-yl-sulfanyl substituents.
2,3,5,6-Tetrakis(pyridin-2-yl)pyrazine: A simpler analogue with pyridin-2-yl groups directly attached to the pyrazine ring.
2,3,7,8-Tetra(pyridin-2-yl)pyrazino[2,3-g]quinoxaline: A related compound with pyridin-2-yl groups instead of pyridin-2-yl-pyrazol-1-ylmethyl groups.
The uniqueness of this compound lies in its highly functionalized structure, which provides multiple coordination sites and potential for diverse applications in various fields.
属性
分子式 |
C46H34N16 |
|---|---|
分子量 |
810.9 g/mol |
IUPAC 名称 |
2,3,7,8-tetrakis[(3-pyridin-2-ylpyrazol-1-yl)methyl]pyrazino[2,3-g]quinoxaline |
InChI |
InChI=1S/C46H34N16/c1-5-17-47-31(9-1)35-13-21-59(55-35)27-43-44(28-60-22-14-36(56-60)32-10-2-6-18-48-32)52-40-26-42-41(25-39(40)51-43)53-45(29-61-23-15-37(57-61)33-11-3-7-19-49-33)46(54-42)30-62-24-16-38(58-62)34-12-4-8-20-50-34/h1-26H,27-30H2 |
InChI 键 |
XCVICTSWYFINRI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CC3=NC4=CC5=C(C=C4N=C3CN6C=CC(=N6)C7=CC=CC=N7)N=C(C(=N5)CN8C=CC(=N8)C9=CC=CC=N9)CN1C=CC(=N1)C1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


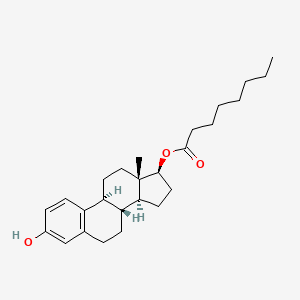

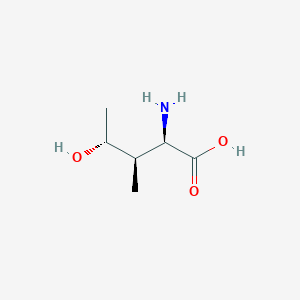
![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)
![2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid](/img/structure/B13845606.png)
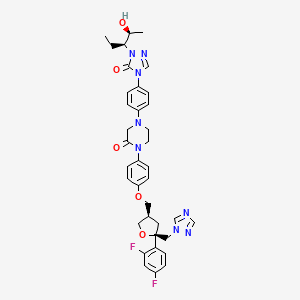
![2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene]HydrazideBenzoicAcid](/img/structure/B13845633.png)
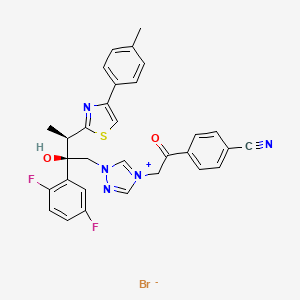
![2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)

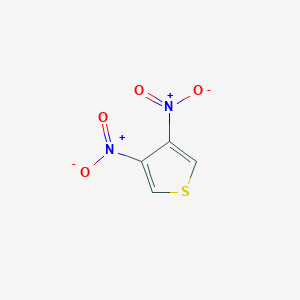
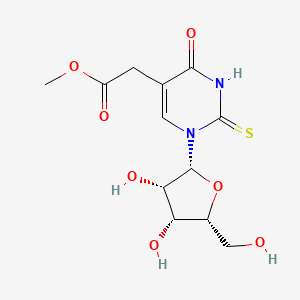
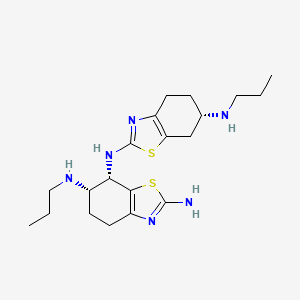
![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)
